

Application Notes and Protocols for Entrectinib in Cell Culture Experiments

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Introduction

Entrectinib is a potent and selective, orally bioavailable inhibitor of the tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3][4] These kinases, when constitutively activated through genetic alterations like gene fusions, can act as oncogenic drivers in a variety of tumor types. Entrectinib functions as an ATP-competitive inhibitor, blocking the phosphorylation of these kinases and thereby suppressing downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K-AKT and MAPK pathways. [5] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific genetic alterations.[3] These application notes provide detailed protocols for the formulation and use of Entrectinib in in vitro cell culture experiments.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Entrectinib (Biochemical Assay)



Target Kinase	IC50 (nM)	Reference
TRKA (NTRK1)	1.0 - 1.7	[1][2][6]
TRKB (NTRK2)	0.1 - 3.0	[1][2][6]
TRKC (NTRK3)	0.1 - 5.0	[1][2][6]
ROS1	0.2 - 12	[1][2][6]
ALK	1.6 - 7.0	[1][2][6]

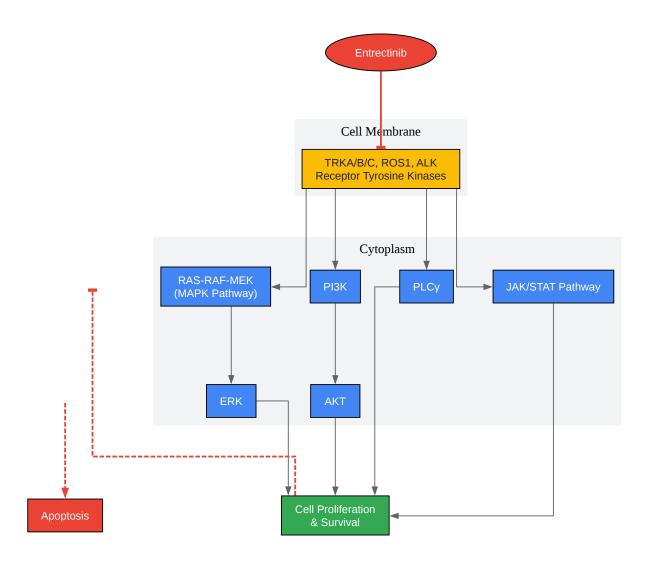
Table 2: Anti-proliferative Activity of Entrectinib in Various Cancer Cell Lines (Cell-Based Assays)



Cell Line	Cancer Type <i>l</i> Genetic Alteration	IC50 (nM)	Assay Duration	Reference
IMS-M2	Acute Myeloid Leukemia (ETV6-NTRK3)	0.47	72 hours	[7]
M0-91	Acute Myeloid Leukemia (ETV6-NTRK3)	0.65	72 hours	[7]
Ba/F3	Pro-B cells (TEL- TRKA/B/C fusion)	3.0	72 hours	[8]
Ba/F3	Pro-B cells (TEL- ROS1 fusion)	5.0	Not Specified	[9]
KM12	Colorectal Carcinoma (TPM3-TRKA)	Potent	Not Specified	[9]
NCI-H2228	Non-Small Cell Lung Cancer (EML4-ALK)	Potent	Not Specified	[8]
SH-SY5Y	Neuroblastoma (TrkB expression)	Effective at ~2 μΜ	24 hours (Ki-67)	[5][10]

Mandatory Visualizations

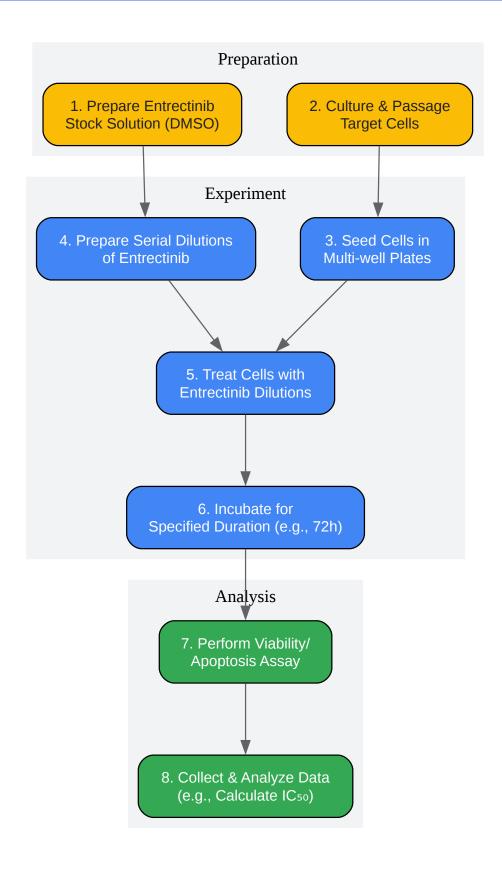




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Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream pathways to reduce proliferation.





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Caption: Workflow for assessing Entrectinib's effect on cell viability in culture.



Experimental Protocols Protocol 1: Preparation of Entrectinib Stock Solution

Materials:

- Entrectinib powder (crystalline solid)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or cryovials

Procedure:

- Entrectinib is supplied as a crystalline solid and is soluble in DMSO at concentrations up to 100 mg/mL.[8] It is insoluble in water.[8]
- To prepare a high-concentration stock solution (e.g., 10 mM), calculate the required mass of Entrectinib powder (Molecular Weight: 560.6 g/mol) and volume of DMSO.
- Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of fresh, sterile DMSO to the vial containing the Entrectinib powder.
- To ensure complete dissolution, gently vortex the vial. If needed, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[5][11]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C, where they can be stable for several months.[5] [11]

Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically \leq 0.5%).

Protocol 2: Cell Viability Assay (96-well Plate Format)

Methodological & Application





This protocol describes a general method to determine the IC₅₀ value of Entrectinib using a commercially available cell viability reagent like CellTiter-Glo®.

Materials:

- Target cell line(s) with known or suspected TRK, ROS1, or ALK fusions.
- Complete cell culture medium (appropriate for the chosen cell line).
- Entrectinib stock solution (e.g., 10 mM in DMSO).
- Sterile 96-well flat-bottom cell culture plates.
- Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Phosphate-Buffered Saline (PBS), sterile.
- Multichannel pipette.
- Luminometer for plate reading.

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells from a healthy, sub-confluent culture flask.
 - Resuspend the cells in fresh, pre-warmed complete medium to the desired seeding density. A typical density is 5,000-10,000 cells per well, but this should be optimized for each cell line to ensure they are in the exponential growth phase at the end of the incubation period.
 - Seed 100 μL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (background control).
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.



• Drug Treatment:

- Prepare a serial dilution series of Entrectinib in complete culture medium from your DMSO stock solution. For example, create a 2X working solution series ranging from 0.2 nM to 2000 nM. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.
- Carefully remove the medium from the wells and add 100 μL of the appropriate Entrectinib dilution or vehicle control to each well.
- Return the plate to the 37°C, 5% CO₂ incubator.

Incubation:

- Incubate the cells with Entrectinib for a specified period, typically 72 hours, which is a common duration for assessing anti-proliferative effects.[8][12]
- Assessing Cell Viability:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
 - Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 100 μL of CellTiter-Glo® reagent).
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate-reading luminometer.

Data Analysis:

- Subtract the average background luminescence (medium only wells) from all other readings.
- Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.



- Plot the percentage of cell viability against the logarithm of the Entrectinib concentration.
- Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC₅₀ value, which is the concentration of Entrectinib that inhibits cell growth by 50%.

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